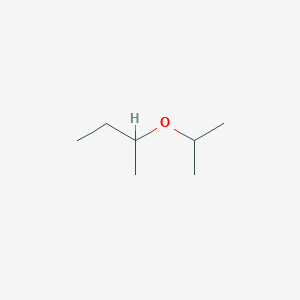

Sec-butyl isopropyl ether

Descripción general

Descripción

Sec-butyl isopropyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound has the molecular formula C₇H₁₆O and is known for its relatively low boiling point and lack of hydrogen bonding, which makes it a useful solvent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sec-butyl isopropyl ether is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would typically involve the reaction of sec-butyl alcohol with isopropyl bromide in the presence of a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Análisis De Reacciones Químicas

Types of Reactions: Sec-butyl isopropyl ether can undergo several types of chemical reactions, including:

Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid.

Oxidation: Ethers can be oxidized to form peroxides, although this is less common for this compound due to its structure.

Common Reagents and Conditions:

Hydrobromic Acid (HBr): Used for acidic cleavage reactions.

Sodium Hydride (NaH): Used in the Williamson ether synthesis.

Major Products Formed:

Sec-butyl Bromide and Isopropyl Alcohol: Formed from the acidic cleavage of this compound with hydrobromic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sec-butyl isopropyl ether serves as an important reagent in organic synthesis. It can undergo cleavage under strong acidic conditions, yielding valuable products such as sec-butyl bromide and isopropanol when treated with concentrated hydrobromic acid (HBr)

Table 1: Comparison of Ether Cleavage Reactions

| Compound | Reagent | Products |

|---|---|---|

| This compound | HBr (concentrated) | Sec-butyl bromide, Isopropanol |

| Diethyl ether | HBr (concentrated) | Ethyl bromide, Ethanol |

| Tert-butyl alcohol | HBr (concentrated) | Tert-butyl bromide, Water |

Solvent Properties

Due to its relatively low toxicity and favorable solvent characteristics, this compound is used as a solvent in various chemical reactions and processes. Its ability to dissolve a range of organic compounds makes it a versatile choice in laboratory settings for dissolving reactants or products.

Environmental Studies

Research indicates that this compound exhibits moderate environmental hazards but presents a low order of hazard for human health . It primarily partitions into air, soil, and water phases, where biological and physical processes mediate its degradation. The compound's atmospheric half-life from hydroxyl radical attack is estimated to be approximately four hours .

Table 2: Environmental Partitioning of this compound

| Phase | Percentage Partitioning |

|---|---|

| Air | 99.1% |

| Water | 0.5% |

| Soil | 0.4% |

This partitioning behavior suggests that while this compound may not accumulate significantly in water or soil, its volatility requires monitoring in atmospheric studies.

Drug Delivery Systems

Ethers like this compound have been investigated for their potential use in drug delivery systems due to their interaction with biological membranes . These interactions can affect membrane fluidity and permeability, making them candidates for enhancing the bioavailability of certain pharmaceuticals.

Case Study 1: Biodegradation Potential

A study examined the biodegradation rates of diisopropyl ether (DIPE), which shares structural similarities with this compound. The findings indicated that DIPE could be effectively biodegraded in high biomass aerobic reactors, suggesting that similar ethers may also exhibit biodegradation potential under specific environmental conditions .

Case Study 2: Toxicity Assessment

Under the U.S. Environmental Protection Agency's High Production Volume Chemical Challenge Program, sec-butyl ether was assessed for its toxicity endpoints. The results indicated limited mammalian toxicity data but highlighted that metabolites such as sec-butyl alcohol and methyl ethyl ketone could provide insights into potential hazards .

Mecanismo De Acción

The mechanism of action for sec-butyl isopropyl ether primarily involves its role as a solvent or intermediate in chemical reactions. In acidic cleavage reactions, the ether oxygen is protonated, making it a good leaving group. This allows for the cleavage of the C-O bond, resulting in the formation of alkyl halides and alcohols .

Comparación Con Compuestos Similares

Diethyl Ether: Another common ether with a similar structure but different alkyl groups.

Methyl Tert-butyl Ether: Used as a gasoline additive, it has different physical and chemical properties due to its tert-butyl group.

Uniqueness: Sec-butyl isopropyl ether is unique due to its specific alkyl groups, which give it distinct physical and chemical properties compared to other ethers. Its structure allows for specific reactivity patterns, particularly in acidic cleavage reactions .

Actividad Biológica

Sec-butyl isopropyl ether (CAS No. 6863-58-7) is a chemical compound derived from the ether class, primarily known for its applications as a solvent and in fuel formulations. Its biological activity has garnered attention due to potential health impacts and environmental interactions. This article delves into the biological activity of this compound, focusing on mutagenicity, clastogenicity, repeated dose toxicity, and metabolic pathways.

This compound is characterized by its molecular structure, which includes a butyl group and an isopropyl group connected via an ether linkage. Its properties include:

- Molecular Formula : C₅H₁₂O

- Boiling Point : Approximately 90°C

- Density : 0.726 kg/L

Mutagenicity Studies

The mutagenic potential of this compound was evaluated using the Ames test, which assesses the ability of a compound to induce mutations in bacterial DNA. The study involved treating various strains of Salmonella typhimurium and Escherichia coli with concentrations up to 5000 μg/plate. Results indicated no significant increase in revertant colonies, suggesting that this compound is not mutagenic under the tested conditions .

Clastogenicity Assessment

Clastogenicity refers to a compound's ability to cause chromosomal breakage. An in vitro micronucleus test was conducted using human peripheral blood lymphocytes treated with this compound at concentrations ranging from 150 to 1020 μg/mL. Statistically significant increases in micronuclei were observed at concentrations of 300 μg/mL and above, indicating clastogenic activity. However, subsequent in vivo studies in mice showed no statistically significant increase in micronucleated reticulocytes, suggesting that while the compound may exhibit clastogenic properties in vitro, it does not appear to have the same effect in vivo .

Repeated Dose Toxicity

A series of studies were conducted to assess the repeated dose toxicity of this compound. In a 90-day inhalation study with rats, liver weights increased among treated males, and histopathological examinations revealed centrilobular hepatocyte hypertrophy at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day for repeated dose toxicity .

Summary of Repeated Dose Toxicity Findings

| Study Type | Species | Dose (mg/kg) | Observations | NOAEL (mg/kg) |

|---|---|---|---|---|

| Inhalation Study | Male Rats | 500 - 2000 | Increased liver weight | 1000 |

| Oral Gavage Study | Mice | 500 - 2000 | No significant increase in micronuclei | Not applicable |

Metabolism and Pharmacokinetics

Research indicates that this compound is rapidly absorbed and metabolized primarily into methyl ethyl ketone (MEK). Studies show that approximately 2% of absorbed MEK is excreted as metabolites such as 2,3-butanediol within hours post-exposure. This metabolic pathway suggests potential systemic effects similar to those observed with MEK .

Case Study: Occupational Exposure

A case study involving workers exposed to this compound highlighted respiratory irritation and mild neurological symptoms after prolonged exposure. Monitoring revealed elevated liver enzymes among affected individuals, correlating with findings from animal studies regarding hepatotoxicity .

Case Study: Environmental Impact

An environmental assessment indicated that this compound has a low bioconcentration factor (BCF = 32), suggesting minimal bioaccumulation potential. However, its persistence in aquatic environments raises concerns regarding long-term ecological effects .

Propiedades

IUPAC Name |

2-propan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLNXCHSKDYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940082 | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-81-1 | |

| Record name | sec-Butyl isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.